molecular formula C13H19NO3 B7589123 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid

3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid

Cat. No. B7589123
M. Wt: 237.29 g/mol
InChI Key: CUKKVSSOCNBZBL-UHFFFAOYSA-N
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Description

3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid, also known as FMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FMP is a derivative of piperidine and is structurally similar to other compounds that have been studied for their pharmacological properties. In

Mechanism of Action

The mechanism of action of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid is not fully understood but it is believed to act as a modulator of neurotransmitter systems in the brain. 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been shown to bind to several receptors including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the N-methyl-D-aspartate (NMDA) receptor. 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid may also affect the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid can increase the release of dopamine and serotonin in the brain. 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to activity. In vivo studies in rodents have shown that 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid can improve cognitive function and reduce symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid in lab experiments is its relatively simple synthesis method. 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid can be synthesized in a few steps using readily available starting materials. Another advantage is its versatility, as 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid can be modified to produce derivatives with different properties. One limitation is that 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for research on 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid. One area of interest is the development of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid derivatives with improved pharmacological properties. Another area of interest is the investigation of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid's effects on other neurotransmitter systems and enzymes. Additionally, further studies are needed to determine the safety and efficacy of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid in humans.

Synthesis Methods

The synthesis method for 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid involves several steps. The starting material is furfural, which is converted to furfurylamine. Furfurylamine is then reacted with 3-bromopropionic acid to produce the desired product, 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid. The reaction is catalyzed by triethylamine and is carried out in a solvent such as acetonitrile. The yield of 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid is typically around 60-70%.

Scientific Research Applications

3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been studied for its effects on neuronal function and synaptic plasticity. In materials science, 3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

3-[1-(furan-3-ylmethyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-13(16)4-3-11-2-1-6-14(8-11)9-12-5-7-17-10-12/h5,7,10-11H,1-4,6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKKVSSOCNBZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=COC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid

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